2-Methoxyquinoline-4-carbaldehyde
Overview
Description
2-Methoxyquinoline-4-carbaldehyde is a quinoline derivative with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 2-Methoxyquinoline-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxyquinoline with a suitable aldehyde precursor under specific reaction conditions. Industrial production methods often utilize green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
2-Methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: Reduction reactions can convert it into quinoline alcohols.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
2-Methoxyquinoline-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxyquinoline-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . This mechanism is particularly relevant in the development of antimicrobial agents.
Comparison with Similar Compounds
2-Methoxyquinoline-4-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxyquinoline: Used in the synthesis of bioactive compounds with unique biological activities.
Quinoline-2,4-dione: Exhibits different tautomeric forms and is used in the synthesis of fused ring systems. The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-methoxyquinoline-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-6-8(7-13)9-4-2-3-5-10(9)12-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSCROKXEHBIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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